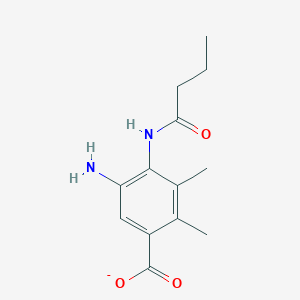
1-(2,3-Difluorophenyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Difluorophenyl)butan-1-ol is an organic compound with the molecular formula C10H12F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,3-Difluorophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Difluorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 1-(2,3-Difluorophenyl)butan-1-one or 1-(2,3-Difluorophenyl)butanoic acid.
Reduction: 1-(2,3-Difluorophenyl)butane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,3-Difluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 1-(2,3-Difluorophenyl)butan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its desired effects.
Comparaison Avec Des Composés Similaires
1-(2,3-Difluorophenyl)butan-1-ol can be compared with other fluorinated alcohols and phenyl derivatives:
1-(2,4-Difluorophenyl)butan-1-ol: Similar structure but with fluorine atoms at different positions, which can affect its chemical reactivity and biological activity.
1-(2,3-Difluorophenyl)ethanol: Shorter carbon chain, which may influence its physical properties and applications.
1-(2,3-Difluorophenyl)propan-1-ol: Intermediate chain length, offering a balance between the properties of the butanol and ethanol derivatives.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12F2O |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
1-(2,3-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9,13H,2,4H2,1H3 |
Clé InChI |
DPIOQPPIEPRLOH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C(=CC=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



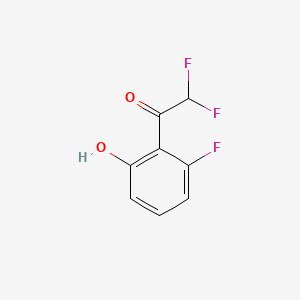
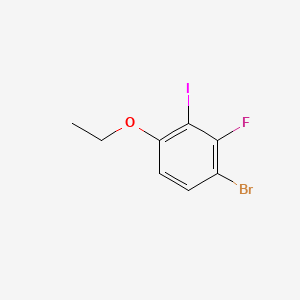
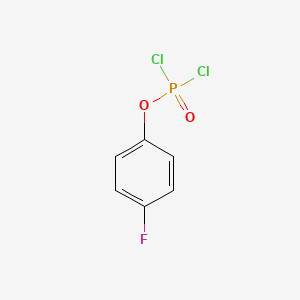
![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
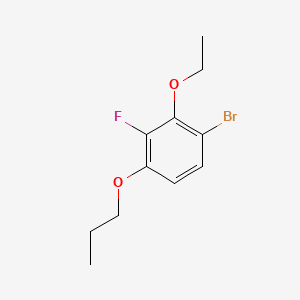
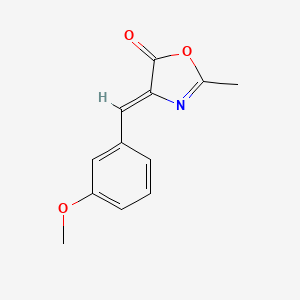
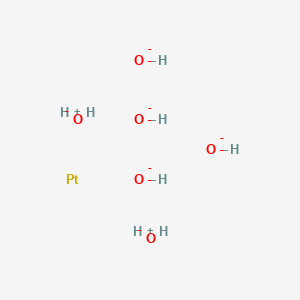
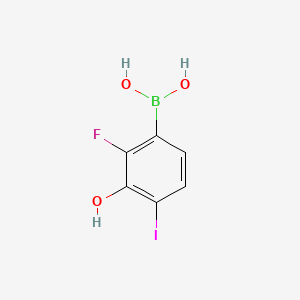
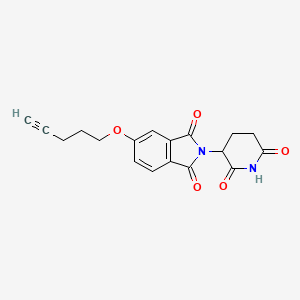
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)
